molecular formula C18H14Cl2N2O3 B11624548 N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11624548
M. Wt: 377.2 g/mol
InChI Key: TXDMNMQSGYEHTA-UHFFFAOYSA-N
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Description

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a dichlorinated isoindole-1,3-dione core fused with an acetamide functional group. The compound’s structure includes two chlorine substituents at positions 5 and 6 of the isoindole ring, a methylphenyl group at the N-aryl position, and a methylene bridge linking the isoindole and acetamide moieties. This structural complexity confers unique physicochemical properties, including enhanced stability due to intramolecular hydrogen bonding and π–π interactions, as observed in related acetamide derivatives .

Properties

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

IUPAC Name

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H14Cl2N2O3/c1-10-3-5-12(6-4-10)21(11(2)23)9-22-17(24)13-7-15(19)16(20)8-14(13)18(22)25/h3-8H,9H2,1-2H3

InChI Key

TXDMNMQSGYEHTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Formation of 5,6-Dichloro-1,3-dioxoisoindole

The dichloroisoindole core is synthesized via chlorination of a phthalimide derivative.

Procedure :

  • Starting material : Phthalic anhydride or substituted phthalimide.

  • Chlorination : React with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at 0–25°C for 4–6 hours.

  • Isolation : Yield ranges from 65–85% after recrystallization in ethanol.

Key data :

ParameterValueSource
ReagentPCl₅ (2.2 equiv)
Temperature0°C → 25°C (gradual)
Yield78%

Alkylation to Introduce the Methylene Bridge

The methylene linker is installed via nucleophilic substitution or reductive amination.

Procedure :

  • Reagents :

    • Dichloroisoindole (1.0 equiv), (bromomethyl)acetamide derivative (1.1 equiv).

    • Base: K₂CO₃ or Cs₂CO₃ in tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Conditions : 60–80°C, 12–24 hours under nitrogen.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica chromatography.

Optimization note :

  • Use of tetrabutylammonium fluoride (TBAF) improves selectivity by mitigating side reactions.

Acetylation of the 4-Methylphenylamine Intermediate

The acetamide group is introduced via acylation of 4-methylaniline.

Procedure :

  • Reagents : 4-Methylaniline (1.0 equiv), acetyl chloride (1.2 equiv).

  • Conditions : Stir in pyridine or triethylamine (TEA) at 0°C → 25°C for 2 hours.

  • Yield : 90–95% after precipitation in ice water.

Side reaction mitigation :

  • Excess acetyl chloride leads to over-acetylation; stoichiometric control is critical.

Final Coupling Reaction

The dichloroisoindole-methylene intermediate is coupled with the acetylated 4-methylphenylamine.

Procedure :

  • Coupling agents : HATU or EDCl with DIPEA in DMF.

  • Conditions : 25°C, 6–8 hours.

  • Purification : Reverse-phase HPLC (ACN/H₂O, 0.1% TFA).

Representative data :

ParameterValueSource
Coupling agentHATU (1.5 equiv)
SolventDMF
Final yield62%

Alternative Synthetic Routes

One-Pot Assembly

A streamlined method combines steps 2.2 and 2.4 using a Mitsunobu reaction:

  • Reagents : Dichloroisoindole, (4-methylphenyl)methanol, diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Conditions : THF, 0°C → 25°C, 12 hours.

  • Yield : 55–60%.

Solid-Phase Synthesis

For high-throughput production, resin-bound intermediates are employed:

  • Resin : Wang resin functionalized with the dichloroisoindole core.

  • Elution : 20% TFA in DCM.

  • Advantage : Reduces purification steps; yield ~70%.

Critical Analysis of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (DMF, THF) : Enhance nucleophilicity in alkylation.

  • Chlorinated solvents (DCM) : Preferred for acid-sensitive intermediates.

Temperature Effects

  • Lower temps (0–5°C) : Minimize dichloroisoindole decomposition.

  • Higher temps (60–80°C) : Accelerate coupling but risk racemization.

Characterization and Quality Control

Key analytical data :

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, NH), 7.9–7.8 (d, 2H, aromatic), 4.4 (s, 2H, CH₂), 2.3 (s, 3H, CH₃).

  • HPLC purity : ≥98% (ACN/H₂O gradient).

  • HRMS : [M+H]⁺ = 377.22 (calc. 377.23).

Challenges and Optimization Opportunities

  • Challenge : Low solubility of dichloroisoindole intermediates in non-polar solvents.

  • Solution : Introduce tert-butyloxycarbonyl (Boc) protecting groups temporarily.

  • Future direction : Enzyme-mediated asymmetric synthesis to access enantiopure forms .

Chemical Reactions Analysis

Types of Reactions

N-[(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine gas or nitric acid.

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Acetamide Derivatives

Compound Name Dihedral Angle (°) Hydrogen Bonding Patterns π–π Interactions (Å) Reference
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide Not reported Intramolecular N–H⋯O Not reported N/A
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide 82.50 (7) N–H⋯O (intra), O–H⋯O (inter) 3.7246
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide 81.54–82.10 N–H⋯O (intra), O–H⋯O (inter) Not quantified
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported C–H⋯O (inter) Not observed

Key Observations:

Dihedral Angles: The title compound’s closest analogs (e.g., naphthalene-based acetamides) exhibit dihedral angles of 78.32–84.70° between aromatic systems, suggesting moderate planarity to accommodate π–π stacking .

Hydrogen Bonding: Intramolecular N–H⋯O bonds are common in naphthalene-based analogs (e.g., S(6) ring motifs) , while the title compound’s isoindole-dione core may favor similar interactions. In contrast, sulfonamide analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide rely on weaker C–H⋯O interactions for crystal packing .

π–π Interactions: Naphthalene-containing analogs exhibit stronger π–π stacking (e.g., 3.7246 Å in Khanapure et al., 2015) compared to nitro- or sulfonyl-substituted derivatives, where such interactions are absent .

Pharmacological and Application Comparisons

  • Naphthalene-based acetamides are precursors to antihypertensive agents, leveraging their rigid aromatic systems for receptor binding .
  • Pesticide analogs (e.g., alachlor, pretilachlor) utilize chloroacetamide backbones for herbicidal activity, but these lack the isoindole-dione core of the title compound .

Biological Activity

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide, a synthetic compound with the molecular formula C16H10Cl2N2O3, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H10Cl2N2O3
  • Molecular Weight : 349.2 g/mol
  • IUPAC Name : N-[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide
  • Structure : The compound features a dichloro-substituted isoindoline core linked to a phenyl acetamide moiety.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Research on structurally related compounds has shown that they can inhibit the proliferation of cancer cell lines such as SW480 and HCT116. These compounds demonstrated IC50 values lower than 0.12 μM, indicating potent activity against colorectal cancer cells .

The proposed mechanism of action for this class of compounds includes:

  • β-Catenin Pathway Inhibition : Compounds targeting the β-catenin pathway have been shown to reduce the expression of proliferation markers like Ki67 in xenograft models. This suggests a mechanism where the compound interferes with Wnt signaling pathways critical for tumor growth .

Study 1: Efficacy in Xenograft Models

A study assessed the efficacy of similar compounds in xenograft models using BALB/C nu/nu mice. The results indicated:

  • Tumor Growth Suppression : Mice treated with these compounds showed a significant reduction in tumor volume compared to controls.
  • Gene Expression Modulation : The treatment resulted in altered expression levels of genes associated with cell cycle regulation and apoptosis .

Study 2: Comparative Analysis with Established Chemotherapeutics

In comparative studies against established chemotherapeutics like 5-Fluorouracil (5-FU):

  • Enhanced Efficacy : The novel compounds demonstrated superior efficacy in inhibiting cancer cell growth relative to 5-FU, suggesting their potential as new therapeutic agents in oncology .

Data Table

PropertyValue
Molecular FormulaC16H10Cl2N2O3
Molecular Weight349.2 g/mol
Anticancer IC50< 0.12 μM
Target Pathwayβ-Catenin/Wnt Signaling
Tumor ModelBALB/C nu/nu Mice

Q & A

Q. Methodological Guidance :

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bonds in the isoindole dione core) to confirm stereochemistry .
  • NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6) to assign aromatic protons (δ 7.2–8.1 ppm) and acetamide methyl groups (δ 2.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~450–460 m/z) and detect impurities .

How can researchers resolve contradictions in spectroscopic data during characterization?

Q. Data Contradiction Analysis :

  • Case Example : Discrepancies in IR carbonyl stretches (e.g., 1680 cm⁻¹ vs. 1705 cm⁻¹) may arise from polymorphism or solvent effects. Solutions include:
    • Variable-Temperature NMR : To assess dynamic rotational barriers in the acetamide group .
    • DFT-IR Comparison : Overlay experimental and simulated spectra to identify conformational artifacts .
  • Statistical Validation : Use principal component analysis (PCA) on multiple batches to distinguish systematic errors from true structural variations .

What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Q. Advanced Research Focus :

  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., IC50 determination) with positive controls (e.g., staurosporine) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 1–100 µM concentrations, with dose-response curves .
  • Mechanistic Studies :
    • Molecular Docking : AutoDock Vina to predict binding poses in ATP pockets (e.g., EGFR kinase) .
    • Cellular Uptake : LC-MS/MS quantification of intracellular compound levels after 24-hour exposure .

How can researchers design stability studies under varying pH and temperature conditions?

Q. Methodological Guidance :

  • Forced Degradation :
    • Acidic/Base Hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24 hours, followed by HPLC to track degradation products (e.g., free 4-methylaniline) .
    • Oxidative Stress : Exposure to 3% H2O2 to assess susceptibility of the dichloro-isoindole moiety .
  • Kinetic Modeling : Arrhenius plots to extrapolate shelf-life at 25°C from accelerated conditions (40–60°C) .

What strategies can address low solubility in aqueous media for in vivo studies?

Q. Advanced Formulation Design :

  • Co-Solvent Systems : Use PEG-400/water (30:70 v/v) to enhance solubility while maintaining biocompatibility .
  • Nanoparticulate Dispersion : Prepare PLGA nanoparticles (100–200 nm via emulsion-solvent evaporation) to improve bioavailability .
  • Prodrug Synthesis : Introduce phosphate esters at the acetamide group for pH-dependent release in target tissues .

How can structure-activity relationships (SAR) guide the development of analogs with improved potency?

Q. SAR Exploration :

  • Functional Group Modifications :
    • Replace 5,6-dichloro with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
    • Substitute 4-methylphenyl with bulkier aryl groups (e.g., naphthyl) to probe steric effects on receptor binding .
  • Activity Cliffs : Compare IC50 values of analogs using heatmaps to identify critical substituents .

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